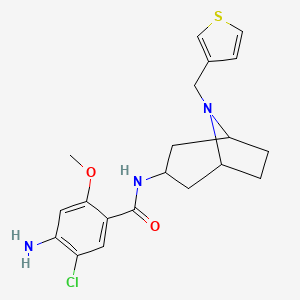
exo-4-Amino-5-chloro-2-methoxy-N-(8-(3-thenyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Exo-4-Amino-5-chloro-2-methoxy-N-(8-(3-thenyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide: is a complex organic compound that belongs to the class of benzamides. This compound is characterized by its unique structural features, including an amino group, a chloro substituent, a methoxy group, and a bicyclic azabicyclo octane moiety. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of exo-4-Amino-5-chloro-2-methoxy-N-(8-(3-thenyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide typically involves multi-step organic reactions. The general synthetic route may include:
Formation of the Benzamide Core: This step involves the acylation of an appropriate amine with a benzoyl chloride derivative.
Introduction of Substituents: The chloro and methoxy groups can be introduced via electrophilic aromatic substitution reactions.
Formation of the Azabicyclo Octane Moiety: This step may involve cyclization reactions to form the bicyclic structure.
Final Coupling: The final step involves coupling the benzamide core with the azabicyclo octane moiety under specific reaction conditions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Exo-4-Amino-5-chloro-2-methoxy-N-(8-(3-thenyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The methoxy group can be substituted with other functional groups via nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrobenzamides, while substitution reactions may yield various substituted benzamides.
Wissenschaftliche Forschungsanwendungen
Exo-4-Amino-5-chloro-2-methoxy-N-(8-(3-thenyl)-8-azabicyclo(32
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of exo-4-Amino-5-chloro-2-methoxy-N-(8-(3-thenyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, leading to modulation of cellular signaling pathways.
DNA/RNA: Intercalation into DNA or RNA, affecting gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Amino-5-chloro-2-methoxybenzamide: Lacks the azabicyclo octane moiety.
5-Chloro-2-methoxy-N-(8-azabicyclo(3.2.1)oct-3-yl)benzamide: Lacks the amino group.
4-Amino-2-methoxy-N-(8-(3-thenyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide: Lacks the chloro group.
Uniqueness
The uniqueness of exo-4-Amino-5-chloro-2-methoxy-N-(8-(3-thenyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide lies in its specific combination of functional groups and structural features, which may confer unique biological activities and chemical reactivity compared to similar compounds.
Eigenschaften
CAS-Nummer |
76352-17-5 |
|---|---|
Molekularformel |
C20H24ClN3O2S |
Molekulargewicht |
405.9 g/mol |
IUPAC-Name |
4-amino-5-chloro-2-methoxy-N-[8-(thiophen-3-ylmethyl)-8-azabicyclo[3.2.1]octan-3-yl]benzamide |
InChI |
InChI=1S/C20H24ClN3O2S/c1-26-19-9-18(22)17(21)8-16(19)20(25)23-13-6-14-2-3-15(7-13)24(14)10-12-4-5-27-11-12/h4-5,8-9,11,13-15H,2-3,6-7,10,22H2,1H3,(H,23,25) |
InChI-Schlüssel |
QPCGPIVPPXMXSL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1C(=O)NC2CC3CCC(C2)N3CC4=CSC=C4)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




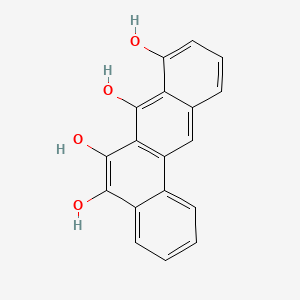


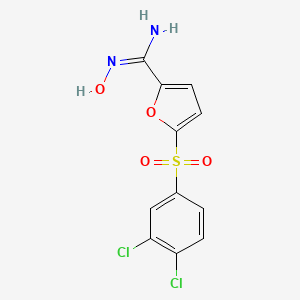

![(2R)-2-amino-3-[[(2R)-2-amino-2-carboxyethyl]sulfanyl-diphenylstannyl]sulfanylpropanoic acid](/img/structure/B14449742.png)

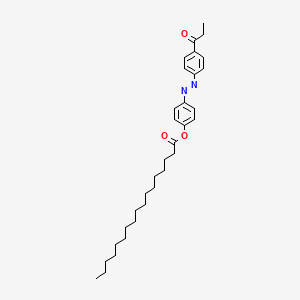
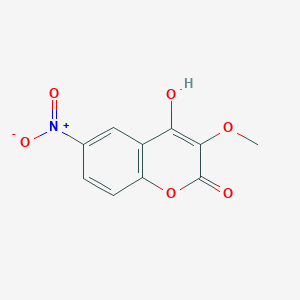
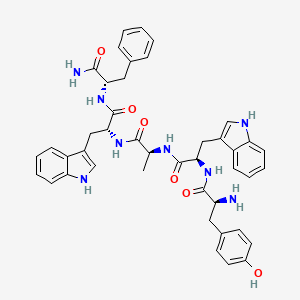

![Bicyclo[4.2.1]nonane-1-carbonyl chloride](/img/structure/B14449791.png)
